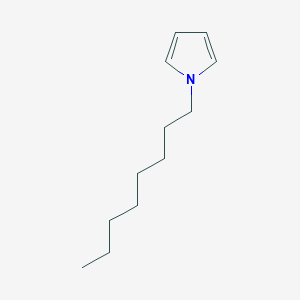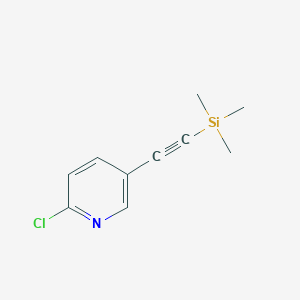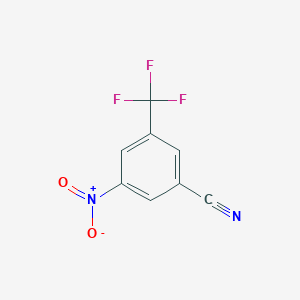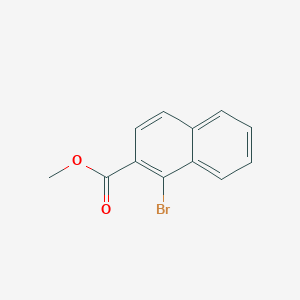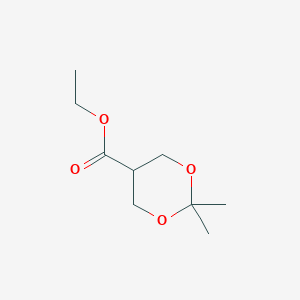
3,5-二氟异尼古丁醛
描述
3,5-Difluoroisonicotinaldehyde is a chemical compound with the CAS Number: 870234-98-3 and a molecular weight of 143.09 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in a solid or liquid physical form .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoroisonicotinaldehyde is represented by the linear formula C6H3F2NO . The InChI code for this compound is 1S/C6H3F2NO/c7-5-1-9-2-6 (8)4 (5)3-10/h1-3H .It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in a solid or liquid physical form .
科学研究应用
Pharmacology
In pharmacology, 3,5-Difluoroisonicotinaldehyde is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its difluoro group can be crucial in the development of new analgesics, anti-inflammatory drugs, and COX-2 inhibitors, which are essential in pain management and treatment of inflammation .
Material Science
Within material science, this compound serves as a building block for creating novel materials with specific fluorescent properties. These materials can be used in the development of new sensors, optoelectronic devices, and other applications where controlled fluorescence is required.
Chemical Synthesis
3,5-Difluoroisonicotinaldehyde: plays a significant role in chemical synthesis as an intermediate. It is used in the preparation of complex organic compounds, including heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, this aldehyde can be used as a standard or reagent in chromatographic methods and spectrometric analyses. It helps in the quantification and detection of various substances within a mixture, contributing to the accuracy of analytical results .
Environmental Science
The role of 3,5-Difluoroisonicotinaldehyde in environmental science is linked to its use in environmental research. It can be part of studies aiming to understand the environmental fate of fluorinated organic compounds, which are of concern due to their persistence and potential bioaccumulation.
Biochemistry Research
In biochemistry research, this compound is utilized in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. This is particularly relevant in the research of enzyme mechanisms and the design of enzyme inhibitors that can be used as drugs .
安全和危害
The safety information for 3,5-Difluoroisonicotinaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
3,5-difluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAOKDGTZKSUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470004 | |
| Record name | 3,5-Difluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoroisonicotinaldehyde | |
CAS RN |
870234-98-3 | |
| Record name | 3,5-Difluoroisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoropyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)

